molecular formula C9H17NO3 B346172 Tert-butyl 3-hydroxycyclobutylcarbamate CAS No. 389890-43-1

Tert-butyl 3-hydroxycyclobutylcarbamate

Cat. No. B346172
M. Wt: 187.24g/mol
InChI Key: WSUMHFNEPOYLJM-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxycyclobutylcarbamate is a chemical compound with the molecular weight of 187.24 . Its IUPAC name is tert-butyl 3-hydroxycyclobutylcarbamate .


Molecular Structure Analysis

The InChI code for Tert-butyl 3-hydroxycyclobutylcarbamate is 1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-7(11)5-6/h6-7,11H,4-5H2,1-3H3,(H,10,12) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

Tert-butyl 3-hydroxycyclobutylcarbamate is a solid at room temperature . It has a molecular weight of 187.24 . More detailed physical and chemical properties were not found in the available resources.

Scientific Research Applications

Enantioselective Synthesis of Carbocyclic Analogues

A study by Ober et al. (2004) highlighted the importance of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The crystal structure of this compound demonstrated the relative substitution of the cyclopentane ring, underscoring its role in the synthesis of these analogues (Ober, Marsch, Harms, & Carell, 2004).

Characterization of Genotoxic Impurities

Puppala et al. (2022) developed a selective and sensitive method for characterizing tert-butyl ((1S, 3R)-3- acetylcyclopentyl) Carbamate and tert-butyl (1S, 3R)-3-hydroxycyclopentyl) Carbamate genotoxic impurities in Bictegravir sodium drug substances using liquid chromatography-tandem mass spectrometry. This method allows for accurate detection and quantification of these impurities, aiding in ensuring the safety of pharmaceutical products (Puppala, Subbaiah, & Maheswaramma, 2022).

Synthesis of N-(Boc) Hydroxylamines

Guinchard et al. (2005) described the synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes and tert-butyl N-hydroxycarbamate. These compounds behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Amination of o-Hydroxyarylenaminones

Wang et al. (2022) reported a photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate. This work presents a new pathway for assembling a range of 3-aminochromones under mild conditions, highlighting the versatility of tert-butyl 3-hydroxycyclobutylcarbamate in photocatalyzed protocols (Wang, Zheng, Qian, Guan, Lu, Yuan, Xiao, Chen, Xiang, & Yang, 2022).

Safety And Hazards

This compound is associated with certain hazards. It has been labeled with the GHS07 pictogram and carries the signal word “Warning”. Hazard statements include H315, H319, H335, and H413 . These indicate that the compound may cause skin irritation, serious eye irritation, respiratory irritation, and may cause long-term effects in the aquatic environment .

properties

IUPAC Name

tert-butyl N-(3-hydroxycyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-7(11)5-6/h6-7,11H,4-5H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUMHFNEPOYLJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201241253, DTXSID901272300
Record name tert-Butyl trans-(3-hydroxycyclobutyl)carbamate
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Record name tert-Butyl (3-hydroxycyclobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901272300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-hydroxycyclobutylcarbamate

CAS RN

154748-63-7, 389890-42-0, 389890-43-1
Record name tert-Butyl (3-hydroxycyclobutyl)carbamate
Source CAS Common Chemistry
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Record name tert-Butyl trans-(3-hydroxycyclobutyl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl (3-hydroxycyclobutyl)carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3-hydroxycyclobutyl)carbamate
Source European Chemicals Agency (ECHA)
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Record name cis(Tert-butyl 3-hydroxycyclobutylcarbamate)
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Record name tert-butyl N-[(1r,3r)-3-hydroxycyclobutyl]carbamate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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